3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) functional groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide detailed information about the compound’s atomic arrangement, functional groups, and chemical bonds.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be influenced by its molecular structure .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one:
Anticancer Activity
Research has shown that compounds with chromen-2-one structures, including 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They are being studied for their potential to treat various types of cancer, including breast, lung, and colon cancers .
Antioxidant Properties
This compound has demonstrated strong antioxidant activity. It can neutralize free radicals and reduce oxidative stress, which is linked to numerous chronic diseases such as cardiovascular diseases, diabetes, and neurodegenerative disorders. Its antioxidant properties make it a valuable candidate for developing supplements and pharmaceuticals aimed at preventing oxidative damage .
Anti-inflammatory Effects
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one has been found to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory conditions like arthritis and inflammatory bowel disease .
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens. It can disrupt microbial cell walls and inhibit the growth of harmful microorganisms. This application is particularly relevant in the development of new antibiotics and antifungal agents .
Potential in Diabetes Management
Preliminary studies suggest that this compound may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its antioxidant properties also help in mitigating the oxidative stress associated with diabetes, making it a promising candidate for diabetes treatment.
Research on anticancer properties Antioxidant activity study Anti-inflammatory effects research Antimicrobial activity findings : Neuroprotective effects study : Cardioprotective properties research : Skin protection and anti-aging study : Diabetes management potential
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-6-5-12(19)9-15(13)23-18(20)17(10)11-4-7-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGVQGLSKSEDGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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